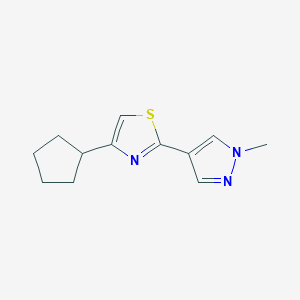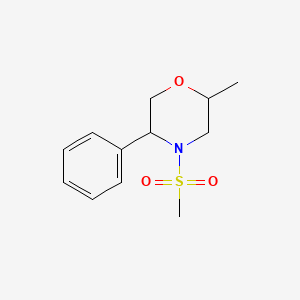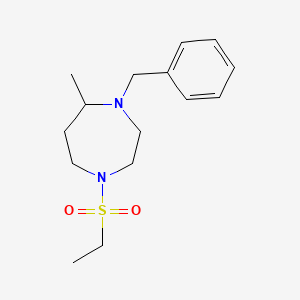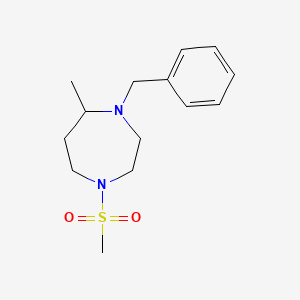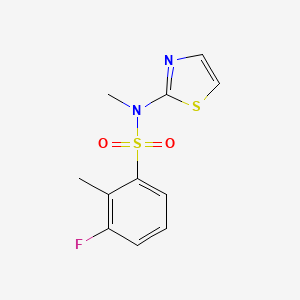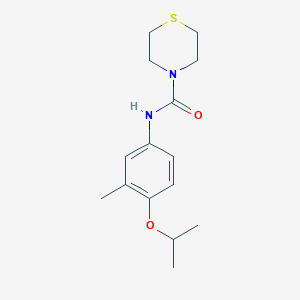
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide, also known as PNU-74654, is a small molecule inhibitor of the DNA damage response enzyme ataxia-telangiectasia and Rad3-related (ATR) kinase. ATR kinase plays a crucial role in maintaining genomic stability by responding to DNA damage and replication stress. The inhibition of ATR kinase has been shown to sensitize cancer cells to DNA damaging agents, making it a promising target for cancer therapy.
Mecanismo De Acción
ATR kinase is activated in response to DNA damage and replication stress, and plays a crucial role in maintaining genomic stability by regulating the DNA damage response pathway. ATR kinase phosphorylates various downstream targets, including checkpoint kinase 1 (CHK1), which in turn leads to cell cycle arrest and DNA repair. N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide inhibits ATR kinase activity, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been shown to induce DNA damage and cell death in cancer cells, both in vitro and in vivo. In addition, N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been shown to enhance the efficacy of DNA damaging agents, such as cisplatin and gemcitabine, in various cancer models. However, the effects of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide on normal cells and tissues have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide is its specificity for ATR kinase, which makes it a useful tool for studying the DNA damage response pathway. In addition, N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been shown to enhance the efficacy of DNA damaging agents, making it a potential therapeutic agent for the treatment of various types of cancer. However, the effects of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide on normal cells and tissues have not been extensively studied, and its toxicity profile and pharmacokinetics are not well understood.
Direcciones Futuras
Future research on N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide could focus on its potential as a therapeutic agent for the treatment of various types of cancer, including those that are resistant to conventional chemotherapy. In addition, further studies could investigate the effects of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide on normal cells and tissues, and its toxicity profile and pharmacokinetics. Finally, the development of more potent and selective ATR kinase inhibitors could lead to the discovery of new cancer therapies.
Métodos De Síntesis
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide is synthesized through a multi-step process involving the reaction of 3-methyl-4-propan-2-yloxyaniline with thiomorpholine-4-carboxylic acid, followed by the addition of various reagents to form the final product.
Aplicaciones Científicas De Investigación
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been extensively studied in preclinical cancer models, and has shown promise as a potential therapeutic agent for the treatment of various types of cancer. In vitro studies have demonstrated that N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide inhibits ATR kinase activity, leading to the accumulation of DNA damage and cell death. In vivo studies have shown that N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide enhances the efficacy of DNA damaging agents, such as cisplatin and gemcitabine, in various cancer models.
Propiedades
IUPAC Name |
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11(2)19-14-5-4-13(10-12(14)3)16-15(18)17-6-8-20-9-7-17/h4-5,10-11H,6-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTGWEACVKEZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCSCC2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

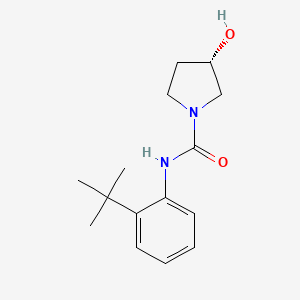
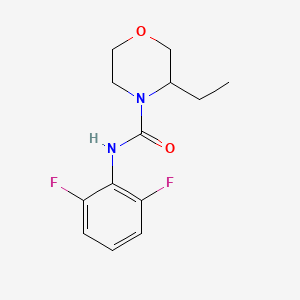
![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)
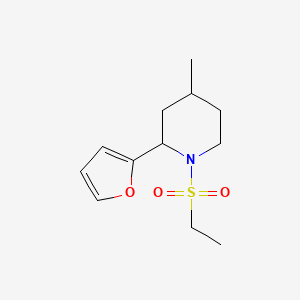
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)
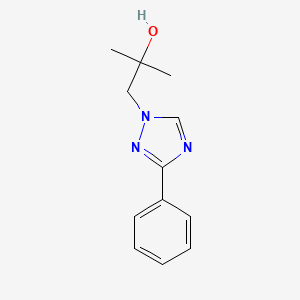
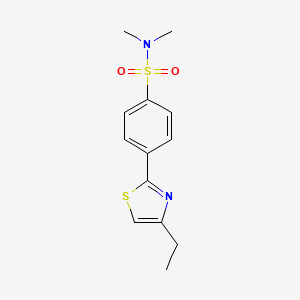
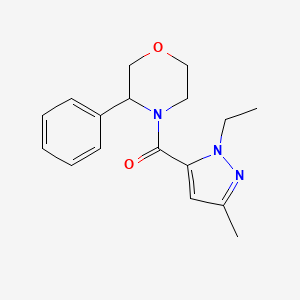
![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)
